4-Chloro-2-fluoro-3-methylbenzamide
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Overview
Description
4-Chloro-2-fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzamide, featuring chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylbenzamide typically involves the introduction of chloro, fluoro, and methyl groups onto a benzamide core. One common method is the electrophilic aromatic substitution reaction, where a benzamide derivative is treated with chlorinating and fluorinating agents under controlled conditions. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-fluoro-3-methylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The chloro and fluoro substituents can enhance binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-N-methylbenzamide
- 4-Chloro-2-fluoro-5-methylbenzamide
Comparison: Compared to its analogs, 4-Chloro-2-fluoro-3-methylbenzamide is unique due to the specific positioning of its substituents, which can influence its reactivity and binding properties. The presence of both chloro and fluoro groups can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C8H7ClFNO/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ZFESECHCKNVWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)N)Cl |
Origin of Product |
United States |
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